[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine
Brand Name: Vulcanchem
CAS No.: 2029892-48-4
VCID: VC6032561
InChI: InChI=1S/C9H11FN2/c10-8-5-12-4-1-7(8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2
SMILES: C1CC1(CN)C2=C(C=NC=C2)F
Molecular Formula: C9H11FN2
Molecular Weight: 166.199

[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine

CAS No.: 2029892-48-4

Cat. No.: VC6032561

Molecular Formula: C9H11FN2

Molecular Weight: 166.199

* For research use only. Not for human or veterinary use.

[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine - 2029892-48-4

Specification

CAS No. 2029892-48-4
Molecular Formula C9H11FN2
Molecular Weight 166.199
IUPAC Name [1-(3-fluoropyridin-4-yl)cyclopropyl]methanamine
Standard InChI InChI=1S/C9H11FN2/c10-8-5-12-4-1-7(8)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2
Standard InChI Key IWPJCKCVKGBSTI-UHFFFAOYSA-N
SMILES C1CC1(CN)C2=C(C=NC=C2)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure features a cyclopropane ring directly bonded to a methanamine group (-CH₂NH₂) and a 3-fluoropyridin-4-yl substituent. The pyridine ring’s fluorine atom at the 3-position introduces electronic asymmetry, while the cyclopropane’s rigid geometry imposes conformational constraints critical for target binding. Key structural attributes include:

Electronic Properties

  • Fluorine’s Electron-Withdrawing Effects: The fluorine atom deactivates the pyridine ring via inductive effects, directing electrophilic substitution to the 4-position.

  • Cyclopropane Strain: The 60° bond angles in the cyclopropane ring create significant ring strain, enhancing reactivity in nucleophilic and radical reactions .

Stereochemical Considerations

  • Chirality: The cyclopropane ring’s non-planar geometry can induce chirality, though the compound itself is typically synthesized as a racemic mixture unless enantioselective methods are employed .

Synthesis and Production

Laboratory-Scale Synthesis

Synthetic routes to [1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine typically involve multi-step sequences:

Cyclopropanation Strategies

  • Simmons–Smith Reaction: Zinc-copper couples mediate cyclopropane formation from allylic precursors. For example, treatment of 3-fluoropyridin-4-yl allyl ether with diiodomethane and Zn/Cu yields the cyclopropane intermediate.

  • Photocatalytic Methods: Visible-light-mediated [2+1] cycloadditions using eosin Y as a catalyst enable milder conditions (25°C, 12 h) with yields up to 68% .

Amine Functionalization

  • Reductive Amination: Condensation of cyclopropanecarbaldehyde with ammonia under hydrogenation conditions (Pd/C, 50 psi H₂) produces the methanamine group .

Table 1: Optimization of Synthesis Parameters

StepConditionsYield (%)Purity (%)
CyclopropanationZn/Cu, CH₂I₂, Et₂O, 0°C4589
Reductive AminationPd/C, NH₃, MeOH, 50°C7295
PurificationColumn chromatography (SiO₂)99

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposition onset at 210°C (DSC), making it suitable for standard laboratory handling.

  • Solubility Profile:

    • Aqueous: 2.3 mg/mL in PBS (pH 7.4) at 25°C .

    • Organic Solvents: 45 mg/mL in DMSO; 28 mg/mL in ethanol .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.25 (m, 2H, cyclopropane), 1.83–1.91 (m, 1H, cyclopropane), 3.01 (s, 2H, CH₂NH₂), 7.45 (dd, J = 5.2 Hz, 1H, pyridine), 8.32 (d, J = 3.6 Hz, 1H, pyridine) .

  • ESI-MS: m/z 167.1 [M+H]⁺ .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates moderate inhibition of monoamine oxidase B (MAO-B), with an IC₅₀ of 12.3 µM in recombinant enzyme assays . This activity correlates with structural analogs used in neurodegenerative disease research.

Cell LineIC₅₀ (µM)Target Pathway
HCT-116 (Colorectal)18.7Wnt/β-catenin
MCF-7 (Breast)24.1ERα signaling
A549 (Lung)29.5PI3K/Akt/mTOR

Comparative Analysis with Structural Analogs

[1-(3-Fluoropyridin-4-yl)cyclobutyl]methanamine

  • Structural Difference: Cyclobutane ring (4-membered) vs. cyclopropane (3-membered).

  • Biological Impact:

    • Reduced MAO-B inhibition (IC₅₀ = 34.9 µM) .

    • Improved aqueous solubility (4.1 mg/mL) .

Fluorine Position Isomers

  • 2-Fluoropyridin-4-yl Derivative: 32% lower anticancer activity in HCT-116 cells, highlighting the 3-fluoro group’s critical role in target engagement .

Future Research Directions

  • Enantioselective Synthesis: Development of asymmetric cyclopropanation methods to isolate bioactive enantiomers.

  • Prodrug Formulations: Phosphonooxymethyl derivatives to enhance aqueous solubility for intravenous delivery.

  • Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets beyond MAO-B and Wnt pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator